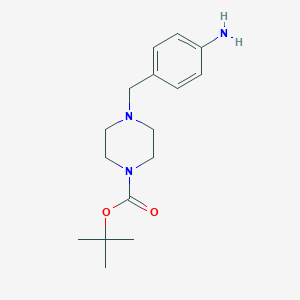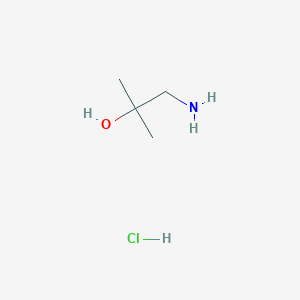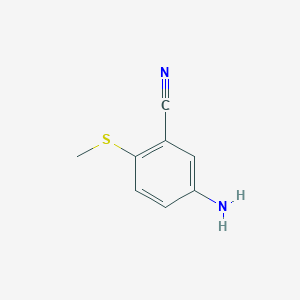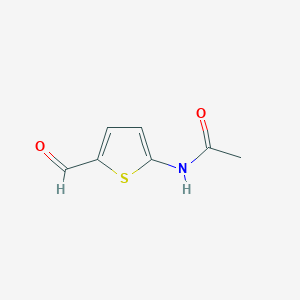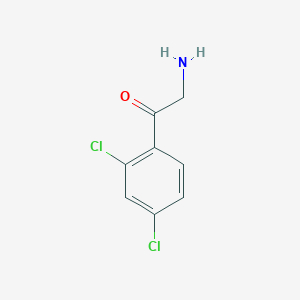
Chlorhydrate de (4-(aminométhyl)phényl)méthanol
Vue d'ensemble
Description
“(4-(Aminomethyl)phenyl)methanol hydrochloride”, also known as “4-(Aminomethyl)benzyl alcohol hydrochloride”, is a chemical compound with the molecular formula C8H11NO·HCl . It has a molecular weight of 173.64 and is a grey-white solid .
Synthesis Analysis
The synthesis of “(4-(Aminomethyl)phenyl)methanol hydrochloride” involves the reaction of 4-formylbenzoic acid methyl ester with hydroxylamine to obtain the oxime product, which is then hydrogenated in the presence of a base to yield 4-aminomethylbenzoic acid . The 4-aminomethylbenzoic acid is then further hydrogenated to produce 4-aminomethylphenylmethanol . It can also be prepared from 4-hydroxymethylbenzonitrile .
Molecular Structure Analysis
The molecular structure of “(4-(Aminomethyl)phenyl)methanol hydrochloride” consists of a benzene ring with a methanol and an amine group attached to it . The hydrochloride part of the molecule indicates that it is a salt of hydrochloric acid .
Physical And Chemical Properties Analysis
“(4-(Aminomethyl)phenyl)methanol hydrochloride” is a grey-white solid with a density of 1.113 g/cm3 . It has a boiling point of 280.023ºC at 760 mmHg .
Applications De Recherche Scientifique
Recherche en photochimie
Ce composé est utilisé dans l’étude des processus photochimiques, où il peut servir de précurseur ou de réactif dans la formation et la réactivité des états excités de molécules organiques. Son rôle en photochimie peut être crucial pour comprendre les réactions induites par la lumière, qui sont fondamentales dans des domaines comme la conversion de l’énergie solaire et la photomédecine .
Études de photophysique
En photophysique, « Chlorhydrate de (4-(aminométhyl)phényl)méthanol » peut être impliqué dans l’examen des propriétés des molécules lors de l’absorption de la lumière. Il pourrait être utilisé pour explorer le comportement des molécules dans leur état excité, contribuant au développement de matériaux luminescents ou de capteurs .
Recherche pharmaceutique
Ce produit chimique est important dans la recherche pharmaceutique, où il pourrait être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Ses propriétés pourraient être essentielles dans la création de nouveaux médicaments, en particulier ceux ciblant les voies neurologiques, étant donné sa similarité structurelle avec les analogues de neurotransmetteurs .
Science des matériaux
En science des matériaux, la réactivité du composé peut être exploitée pour modifier les propriétés de surface des matériaux. Il pourrait être utilisé pour créer des revêtements ou des additifs qui améliorent la durabilité des matériaux ou introduisent de nouvelles fonctionnalités comme des propriétés antimicrobiennes .
Chimie analytique
« this compound » peut être utilisé comme étalon ou référence en chimie analytique, en particulier dans des techniques comme la RMN, la CLHP ou la LC-MS. Sa structure et ses propriétés bien définies le rendent adapté à l’étalonnage des instruments ou à la validation des méthodes analytiques .
Chimie supramoléculaire
Le composé pourrait jouer un rôle dans la conception de structures supramoléculaires, où il pourrait agir comme un lien ou un groupe fonctionnel qui contribue à la stabilité globale et aux propriétés des macrostructures assemblées .
Synthèse chimique
Il peut être utilisé dans la synthèse de composés organiques complexes. Ses groupes fonctionnels amine et alcool en font un intermédiaire polyvalent pour diverses réactions chimiques, ce qui pourrait conduire à de nouveaux catalyseurs ou mécanismes réactionnels .
Chimie de l’environnement
Enfin, en chimie de l’environnement, les dérivés de ce composé pourraient être étudiés pour leur potentiel à décomposer les polluants ou dans le cadre d’un système conçu pour capturer et neutraliser les produits chimiques dangereux dans l’environnement .
Propriétés
IUPAC Name |
[4-(aminomethyl)phenyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4,10H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEAGPLRVIOLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674215 | |
| Record name | [4-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34403-46-8 | |
| Record name | [4-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34403-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



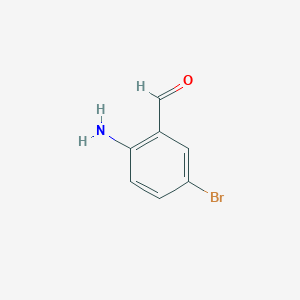
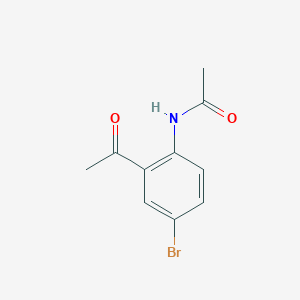

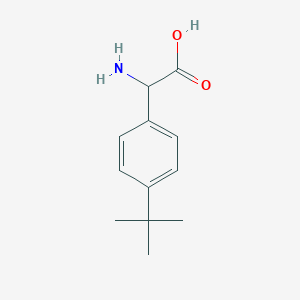

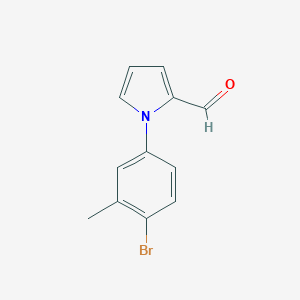

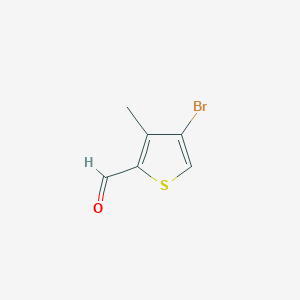
![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)
